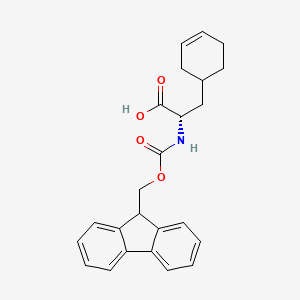
Methyl 6-chloro-2-iodo-5-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-chloro-2-iodo-5-methylnicotinate is a chemical compound with the molecular formula C8H7ClINO2 and a molecular weight of 311.5 g/mol It is a derivative of nicotinic acid and is characterized by the presence of chlorine, iodine, and methyl groups attached to the nicotinate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-iodo-5-methylnicotinate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The specific conditions for the synthesis of this compound may include the use of solvents like toluene or ethanol, bases such as potassium carbonate, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-chloro-2-iodo-5-methylnicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds involving this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases like potassium carbonate, and solvents such as toluene and ethanol. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
Methyl 6-chloro-2-iodo-5-methylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 6-chloro-2-iodo-5-methylnicotinate involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets may vary depending on the application but often involve binding to enzymes or receptors, leading to changes in cellular processes. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways.
Comparaison Avec Des Composés Similaires
Methyl 6-chloro-2-iodo-5-methylnicotinate can be compared with other similar compounds, such as:
Methyl 6-chloro-5-iodo-2-methylnicotinate: Similar in structure but with different positioning of the iodine and chlorine atoms.
Methyl nicotinate: Lacks the chlorine and iodine substituents, resulting in different chemical properties and applications.
Propriétés
Formule moléculaire |
C8H7ClINO2 |
|---|---|
Poids moléculaire |
311.50 g/mol |
Nom IUPAC |
methyl 6-chloro-2-iodo-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H7ClINO2/c1-4-3-5(8(12)13-2)7(10)11-6(4)9/h3H,1-2H3 |
Clé InChI |
BLTHSOMWZQCTDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1Cl)I)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


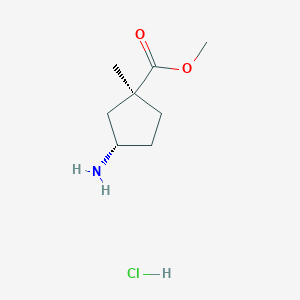

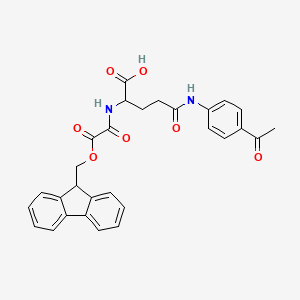

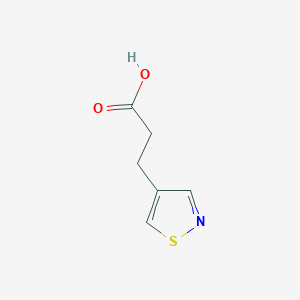

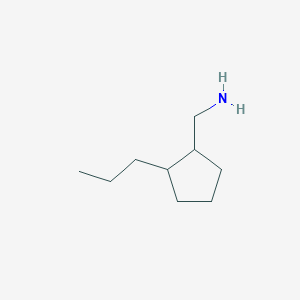
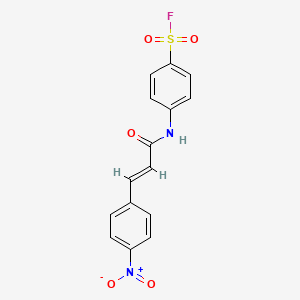


![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)
